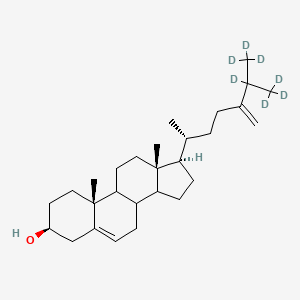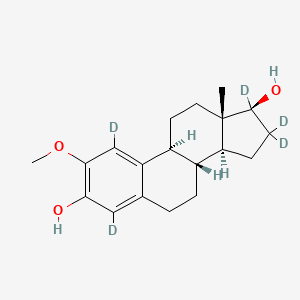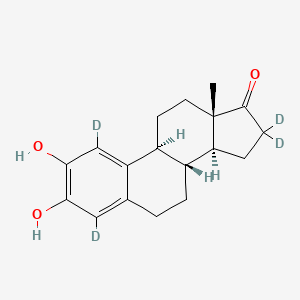
(±)-Prasugrel-d3(acetate-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the conditions required for its reactions, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Platelet Aggregation Inhibition : Prasugrel is known for its potent inhibition of platelet aggregation. It blocks the platelet P2Y12 receptor more effectively than its predecessor, clopidogrel, which is beneficial in preventing arterial blockages (Wang, Zhao, & Xu, 2010).
Metabolism and Elimination : The metabolism of Prasugrel in humans involves extensive processing, first by hydrolysis to a thiolactone, followed by ring opening to form its active metabolite. This process is crucial for its effectiveness as an antiplatelet agent (Farid et al., 2007).
Use in Acute Coronary Syndromes : Prasugrel, in combination with aspirin, is recommended for patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI), highlighting its significance in managing heart-related emergencies (Hill et al., 2010).
Pharmacokinetics in Different Age Groups : Research shows that the pharmacokinetics of prasugrel's active metabolite is consistent across different age groups, which is vital for its use in a diverse patient population (Small et al., 2009).
Biotransformation by Carboxylesterases : The conversion of prasugrel to its active metabolite involves human carboxylesterases, an essential step for its activation and subsequent antiplatelet action (Williams et al., 2008).
Comparison with Other Antiplatelet Agents : Studies have compared prasugrel with other antiplatelet agents like clopidogrel, showing its superior efficacy in preventing ischemic events in specific patient groups, such as those with diabetes mellitus (Angiolillo, Bates, & Bass, 2008).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or reactivity.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Propriétés
Numéro CAS |
1127253-02-4 |
|---|---|
Nom du produit |
(±)-Prasugrel-d3(acetate-d3) |
Formule moléculaire |
C20H17D3FNO3S |
Poids moléculaire |
376.46 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
150322-43-3 (unlabelled) |
Synonymes |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
Étiquette |
Prasugrel Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)